molecular formula C18H17BrO4S B3038059 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 720667-76-5

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3038059
CAS No.: 720667-76-5
M. Wt: 409.3 g/mol
InChI Key: SZFNUOZHMOASOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C18H17BrO4S and a molecular weight of 409.29 g/mol . This compound features a bromophenyl group and an ethoxyphenyl group attached to a butanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 4-ethoxybenzaldehyde as the primary starting materials.

    Reaction Conditions: The reaction involves the formation of a thioether bond between the bromophenyl and ethoxyphenyl groups. This is achieved through a nucleophilic substitution reaction, where the thiol group of 4-bromothiophenol attacks the aldehyde group of 4-ethoxybenzaldehyde.

    Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are typically employed to facilitate the reaction.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFNUOZHMOASOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192456
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720667-76-5
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720667-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.